BenchChemオンラインストアへようこそ!

Lucidenic acid L

Structure-activity relationship Triterpenoid chemistry Natural product differentiation

Lucidenic acid L (CAS 110267-45-3, molecular formula C27H38O7, MW 474.59 g/mol) is a tetracyclic lanostane-type C27 triterpenoid belonging to the lucidenic acid family, one of the two major triterpenoid groups isolated from the medicinal mushroom Ganoderma lucidum (Reishi/Lingzhi). First isolated and structurally characterized in 1987 by Nishitoba, Sato, and Sakamura from G.

Molecular Formula C27H38O7
Molecular Weight 474.6 g/mol
CAS No. 110267-45-3
Cat. No. B3026770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidenic acid L
CAS110267-45-3
Molecular FormulaC27H38O7
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C
InChIInChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-14,16-17,23,29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,16+,17+,23-,25+,26+,27+/m1/s1
InChIKeyCVEGYVMAZQZPTH-KMHIRZPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidenic Acid L (CAS 110267-45-3): Structural Identity and Baseline Procurement Context


Lucidenic acid L (CAS 110267-45-3, molecular formula C27H38O7, MW 474.59 g/mol) is a tetracyclic lanostane-type C27 triterpenoid belonging to the lucidenic acid family, one of the two major triterpenoid groups isolated from the medicinal mushroom Ganoderma lucidum (Reishi/Lingzhi) [1]. First isolated and structurally characterized in 1987 by Nishitoba, Sato, and Sakamura from G. lucidum fruiting bodies [2], lucidenic acid L is one of 22 known lucidenic acid congeners. It is distinguished from the more abundant C30 ganoderic acids by its truncated C27 nor-triterpenoid skeleton, which results from side-chain degradation and carries distinct physicochemical and putative pharmacological implications [1]. Among lucidenic acids, L occupies a structurally defined but pharmacologically under-characterized niche, making its procurement relevant primarily for analytical reference standard applications, structure-activity relationship (SAR) studies, and research programs seeking to map the full pharmacological landscape of the lucidenic acid chemotype.

Why Lucidenic Acid L Cannot Be Substituted by Other Lucidenic or Ganoderic Acids in Research Procurement


Lucidenic acid L cannot be generically substituted by its in-class analogs because lucidenic acids exhibit substitution-pattern-dependent biological activity profiles that preclude reliable extrapolation from one congener to another [1]. The lanostane tetracyclic core of lucidenic acids bears variable combinations of hydroxyl (-OH), keto (=O), and acetoxy (-OCOCH3) substituents at positions C3, C7, C12, and C15 (designated R1 through R4), and the type and number of these functional groups critically govern cytotoxicity, enzyme inhibition, and receptor binding [1]. Specifically, an increase in hydroxyl group count on the lanostane core is associated with decreased cytotoxicity in triterpenoids, while the hydroxyl group at C3 is linked to α-glucosidase inhibitory activity [1]. Furthermore, the C27 skeleton of lucidenic acids differs fundamentally from the C30 skeleton of ganoderic acids by a 3-carbon side-chain truncation, which theoretically affects stability, solubility, pharmacokinetic properties, and receptor binding in ways that remain uncharacterized [1]. Confirmed pharmacological activities—such as hACE2 blockade by lucidenic acid A—have never been reported for any ganoderic acid, demonstrating that shared core scaffolds do not confer interchangeable bioactivity [1]. Therefore, procurement of authentic lucidenic acid L, rather than a more abundant or better-characterized analog, is essential for any study where the specific R1–R4 substitution pattern of L is the experimental variable of interest.

Lucidenic Acid L: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Structural Substitution Pattern: Lucidenic Acid L vs. Closest Analogs K, M, and A

Lucidenic acid L possesses a unique substitution pattern on the lanostane tetracyclic core that distinguishes it from all other characterized lucidenic acids. Based on the comprehensive structural compilation in the 2023 Zheng et al. review [1], the R1–R4 substituent profile of lucidenic acid L is R1 = -OH, R2 = O (keto), R3 = O (keto), R4 = -OH. This places L in a distinct structural cluster: it shares the R1 = -OH feature with lucidenic acids C, E2, M, N, and P, but uniquely pairs this with dual keto groups at R2 and R3 plus a hydroxyl at R4. Its closest structural analog is lucidenic acid M (R1 = -OH, R2 = -OH, R3 = -OH, R4 = H), which differs at three of four substituent positions. Lucidenic acid K (R1 = O, R2 = O, R3 = O, R4 = -OH) differs at only one position (R1: keto instead of hydroxyl) but represents a distinct oxidation state. Lucidenic acid A (R1 = O, R2 = -OH, R3 = O, R4 = H), the most abundant and most studied family member, differs at three positions [1]. The specific R1 = -OH, R4 = -OH dihydroxy configuration with R2 = R3 = O diketo functionality of L is not replicated in any other congener, making it structurally non-substitutable for SAR investigations.

Structure-activity relationship Triterpenoid chemistry Natural product differentiation

Natural Abundance Scarcity: Lucidenic Acid L Content in G. lucidum vs. Major Congeners

Lucidenic acid L is a low-abundance triterpenoid in Ganoderma lucidum fruiting bodies, with a reported content of 0.4 ppm (0.4 mg/kg) according to the USDA Phytochemical Database [1]. This contrasts dramatically with the most abundant lucidenic acid congeners: lucidenic acid A is present at 2.8 mg/g (2800 ppm) in ethanol extracts of G. lucidum fruiting bodies, representing an approximately 7,000-fold higher abundance [2]. Lucidenic acids D2 and E2 are also abundant, with reported ranges of 1.538–2.227 mg/g and 2.246–3.306 mg/g, respectively [2]. Lucidenic acid M, the closest structural analog to L, is present at an even lower 0.2 ppm [1]. This low natural abundance has direct implications for isolation yield, commercial availability, and cost, and positions L as a minor but analytically diagnostic component of the lucidenic acid profile in certain G. lucidum strains.

Phytochemical quantification Natural product sourcing Quality control marker

Absence of Peer-Reviewed Bioactivity Data for Lucidenic Acid L vs. Extensively Characterized Analogs

A systematic review of the peer-reviewed literature reveals a striking absence of published quantitative bioactivity data for lucidenic acid L. As noted in the 2023 comprehensive review by Zheng et al., the majority of pharmacological studies have focused on lucidenic acids A, B, C, and N [1]. These well-characterized congeners have documented IC50 values across multiple cancer cell lines: lucidenic acid A exhibits IC50 = 35.0 ± 4.1 μM against PC-3 prostate cancer cells and IC50 = 61 μM against HL-60 leukemia cells; lucidenic acid B shows IC50 = 45.0 μM against COLO205 colon cancer and 112 μM against HepG2 hepatoma cells [1]. Lucidenic acid N inhibits acetylcholinesterase with IC50 = 25.91 ± 0.89 μM and butyrylcholinesterase with IC50 = 188.36 ± 3.05 μM [1]. In contrast, no IC50 values, enzyme inhibition data, or cell-based assay results have been published for lucidenic acid L in the peer-reviewed literature indexed in PubMed through early 2023. The review explicitly calls for the evaluation of understudied lucidenic acids—including by implication L—to complete the structure-activity relationship landscape [1].

Pharmacological gap analysis Drug discovery Research compound selection

C27 Nor-Triterpenoid Skeleton: Class-Level Differentiation from C30 Ganoderic Acids

Lucidenic acid L, like all lucidenic acids, possesses a C27 lanostane skeleton that distinguishes it from the C30 ganoderic acids, the other major triterpenoid class in G. lucidum [1]. The 3-carbon side-chain truncation in lucidenic acids (C27 nor-triterpenoids) relative to ganoderic acids (C30) represents a fundamental chemotype difference that theoretically affects physicochemical properties, pharmacokinetics, and receptor binding [1]. While direct comparative data between lucidenic acid L and specific ganoderic acids are not available, the class-level inference is supported by several lines of evidence: (1) ganoderic acid A exhibits low oral bioavailability of only 8.68% in rats [2], providing a PK benchmark for the C30 class; (2) lucidenic acids have demonstrated pharmacological effects not reported for ganoderic acids, most notably hACE2 blockade (IC50 = 2 μmol/mL for lucidenic acid A), which has never been observed with any ganoderic acid [1]; (3) structure-activity relationship analyses have revealed enhanced efficacy in side chain-degraded C27 nor-triterpenoids compared to C24 and C30 analogs in certain assays [3]. The C27 scaffold of lucidenic acid L thus represents a therapeutically relevant chemotype space that is pharmacologically distinct from the more extensively studied C30 ganoderic acid class.

Chemotype differentiation Drug-likeness Pharmacokinetic prediction

HPLC Fingerprint Marker Utility: Lucidenic Acid L in Strain-Specific Profiling of G. lucidum

Lucidenic acid L has been identified and utilized as a component of the lucidenic acid-type (LA-type) HPLC fingerprint profile for Ganoderma lucidum strain identification. In a 2022 study by Chen et al., lucidenic acid L (compound 6) was isolated alongside five other new lucidenic acids (H2, H3, I2, I3, K) and nine known compounds from G. lucidum strain YK-02, and was incorporated into the first reported LA-type specific HPLC fingerprint [1]. This fingerprint enabled the differentiation of G. lucidum strains into ganoderic acid-type (GA-type, strains YK-01 and BCRC36065) and lucidenic acid-type (LA-type, strains YK-02 and BCRC36090) profiles [1]. While lucidenic acid A was used for quantitative HPLC method validation in this study, lucidenic acid L serves as a qualitative marker peak whose presence or absence contributes to strain-level chemotaxonomic discrimination. This contrasts with ganoderic acid-based fingerprints, which have been well-established for years, whereas LA-type fingerprinting methodology is a recent development [1].

Quality control Chromatographic fingerprinting Strain authentication

Optimal Research and Industrial Application Scenarios for Lucidenic Acid L Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies Mapping Lanostane Core Substitution Effects

Lucidenic acid L is optimally deployed as a probe compound in systematic SAR studies of the lucidenic acid family, where its unique R1 = -OH, R2 = O, R3 = O, R4 = -OH substitution pattern fills a specific combinatorial niche not represented by other commercially available congeners [1]. In a panel comprising lucidenic acids A, B, C, K, L, M, and N, the inclusion of L enables the isolation of the pharmacological contribution of having hydroxyl groups at both C3 and C12 positions paired with keto groups at both C7 and C15—a configuration shared by no other family member. When assayed in parallel for cytotoxicity (e.g., MTT assay across a panel of cancer cell lines such as PC-3, HL-60, HepG2, and COLO205, using established protocols yielding IC50 values for A and B as benchmarks [1]), the resulting data would directly address the review-identified knowledge gap regarding the role of specific functional group combinations in lucidenic acid bioactivity.

Analytical Reference Standard for LA-Type HPLC Fingerprinting and Strain Authentication

Lucidenic acid L serves as an essential qualitative reference standard for analytical laboratories implementing the LA-type HPLC fingerprinting method for Ganoderma lucidum strain identification and quality control [1]. As one of the 15 compounds comprising the published LA-type fingerprint, the presence and retention time of lucidenic acid L in an HPLC chromatogram contribute to the discrimination between LA-type strains (e.g., YK-02, BCRC36090) and GA-type strains (e.g., YK-01, BCRC36065). This application is particularly relevant for nutraceutical manufacturers and regulatory testing laboratories that require authenticated G. lucidum raw materials with documented triterpenoid chemotype profiles. The procurement of ≥98% purity lucidenic acid L (available from multiple vendors with HPLC, NMR, and MS characterization [2]) is a prerequisite for reproducing the published methodology.

Pharmacological Gap-Filling: Negative Control or Novelty-Seeking Screening Programs

Given the complete absence of published peer-reviewed quantitative bioactivity data for lucidenic acid L [1], this compound is strategically positioned for two distinct research applications. First, as a negative control in pharmacological assays where activity is predicted to require structural features absent in L (e.g., the C7 hydroxyl group present in A, B, C, and N but replaced by a keto group in L). Second, as a novelty-seeking screening compound in programs specifically targeting under-characterized natural products for drug discovery, where the probability of identifying previously unreported bioactivities is higher for data-poor congeners than for extensively studied ones. The 2023 review explicitly identifies the evaluation of understudied lucidenic acids as a priority for future research [1], lending strong rationale to screening programs that include L alongside better-characterized analogs.

C27 vs. C30 Chemotype Comparator Studies for Drug-Likeness Assessment

Lucidenic acid L can serve as a representative C27 nor-triterpenoid in head-to-head comparisons with C30 ganoderic acids (e.g., ganoderic acid A) to empirically test the hypothesis that the 3-carbon side-chain truncation affects physicochemical and pharmacokinetic properties [1]. Parallel determination of logP, aqueous solubility, plasma protein binding, microsomal stability, and Caco-2 permeability for lucidenic acid L and ganoderic acid A would generate the first direct comparative dataset addressing this class-level question. Given that ganoderic acid A exhibits only 8.68% oral bioavailability in rats [2], determining whether the C27 scaffold of lucidenic acid L confers improved PK parameters would inform whether the lucidenic acid class merits prioritization over ganoderic acids for drug development programs targeting systemic exposure.

Quote Request

Request a Quote for Lucidenic acid L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.